molecular formula C10H11NO4 B1267566 3-Acetamidophenoxyacetic acid CAS No. 6339-04-4

3-Acetamidophenoxyacetic acid

Cat. No. B1267566
CAS RN: 6339-04-4
M. Wt: 209.2 g/mol
InChI Key: ANQDHBLMWSDQBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08940726B2

Procedure details

To a stirred mixture of N-(3-hydroxyphenyl)acetamide (300 mg, 2.0 mmol) in MeCN (5 mL) was added ethyl bromoacetate (500 mg, 3 mmol) and K2CO3 (828 mg, 6 mmol). The mixture was stirred at 80° C. for 4 hours, filtered and the filtrate was concentrated. NaOH (80 mg, 2 mmol) and water:EtOH (1:1, 10 mL) was added to the mixture. This mixture was then stirred at 50° C. for 4 hours before being acidified by 1M HCl, extracted with ethyl acetate (2×30 mL). The combined extracts were washed with brine (30 mL), dried over anhydrous Na2SO4 and concentrated with the residue used directly for the next step. LCMS (m/z): 183.0 (M+1).
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Name
Quantity
828 mg
Type
reactant
Reaction Step Two
Name
Quantity
80 mg
Type
reactant
Reaction Step Three
Name
water EtOH
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([NH:8][C:9](=[O:11])[CH3:10])[CH:5]=[CH:6][CH:7]=1.Br[CH2:13][C:14]([O:16]CC)=[O:15].C([O-])([O-])=O.[K+].[K+].[OH-].[Na+].Cl>CC#N.O.CCO>[C:9]([NH:8][C:4]1[CH:3]=[C:2]([CH:7]=[CH:6][CH:5]=1)[O:1][CH2:13][C:14]([OH:16])=[O:15])(=[O:11])[CH3:10] |f:2.3.4,5.6,9.10|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
OC=1C=C(C=CC1)NC(C)=O
Name
Quantity
5 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
500 mg
Type
reactant
Smiles
BrCC(=O)OCC
Name
Quantity
828 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
80 mg
Type
reactant
Smiles
[OH-].[Na+]
Name
water EtOH
Quantity
10 mL
Type
solvent
Smiles
O.CCO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 80° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
STIRRING
Type
STIRRING
Details
This mixture was then stirred at 50° C. for 4 hours
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×30 mL)
WASH
Type
WASH
Details
The combined extracts were washed with brine (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated with the residue

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
C(C)(=O)NC=1C=C(OCC(=O)O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.